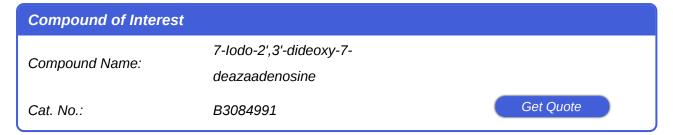


An In-depth Technical Guide to 7-lodo-2',3'-dideoxy-7-deazaadenosine

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CAS Number: 114748-70-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **7-lodo-2',3'-dideoxy-7-deazaadenosine**, a synthetic dideoxynucleoside analogue. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and potential applications of this compound.

Core Compound Information

7-lodo-2',3'-dideoxy-7-deazaadenosine is a structurally modified purine nucleoside. The key modifications from its parent molecule, adenosine, are the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (a 7-deaza modification), the introduction of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These alterations confer unique chemical and biological properties, making it a valuable tool in molecular biology and a precursor for novel therapeutic agents.

Table 1: Physicochemical Properties of 7-lodo-2',3'-dideoxy-7-deazaadenosine



Property	Value	Source(s)
CAS Number	114748-70-8	[1]
Molecular Formula	C11H13IN4O2	[1]
Molecular Weight	360.15 g/mol	[1]
Appearance	White to off-white powder/solid	[1][2]
Purity	≥97%	[1]
Solubility	Soluble in DMSO (125 mg/mL)	[3]
Storage Conditions	Store at ≤ -15 °C. In solvent: -80 °C for 6 months; -20 °C for 1 month (protect from light).	[3][4]

Synonyms:

- 7-Deaza-7-iodo-2',3'-dideoxyadenosine[1]
- 7-I-7-Deaza-ddA[1]
- ((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol[1]
- 2-Furanmethanol, 5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-, (2S,5R)-[1]

Mechanism of Action and Biological Activity

The primary mechanism of action of **7-lodo-2',3'-dideoxy-7-deazaadenosine** and its phosphorylated derivatives stems from its function as a DNA chain terminator. The absence of the 3'-hydroxyl group on the deoxyribose moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thus halting DNA polymerase-mediated chain elongation.[5] This property is the cornerstone of the Sanger DNA sequencing method.[5]

The 7-deaza modification enhances the metabolic stability of the nucleoside by making the glycosidic bond resistant to cleavage by purine nucleoside phosphorylase.[6] The iodine atom at the 7-position serves as a versatile chemical handle for further synthetic modifications, such

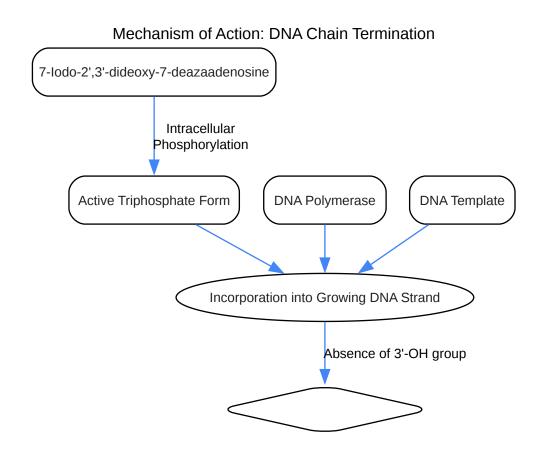


as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups to create novel derivatives with tailored biological activities.[6]

While specific antiviral and anticancer data for **7-lodo-2',3'-dideoxy-7-deazaadenosine** are not extensively reported in publicly available literature, its structural analogues have shown promise in these areas.[4] The general strategy involves the intracellular conversion of the nucleoside to its triphosphate form, which then competes with natural dNTPs for incorporation into viral or cellular DNA, leading to the inhibition of replication.[4]

Certain 7-deazaadenosine analogues, particularly in their cyclic dinucleotide form, have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6]

Activation of the STING pathway is a key component of the innate immune response and is a promising strategy for cancer immunotherapy.[6]



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Figure 1: DNA chain termination by **7-lodo-2',3'-dideoxy-7-deazaadenosine**.



Applications in Research and Development DNA Sequencing

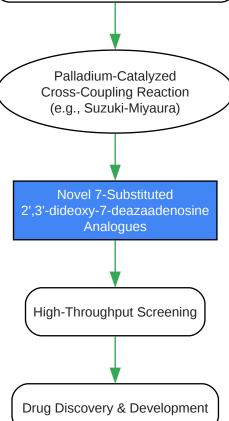
As a dideoxynucleoside, **7-lodo-2',3'-dideoxy-7-deazaadenosine** is a fundamental component in the Sanger chain-termination sequencing method.[3] Its incorporation into a growing DNA strand results in a fragment of a specific length, which, when separated by electrophoresis, allows for the determination of the DNA sequence.[5]

Precursor for Chemical Synthesis

The iodo group at the 7-position makes this compound a valuable intermediate for the synthesis of a wide array of modified nucleosides.[6] Through reactions like the Suzuki-Miyaura coupling, various aryl or other functional groups can be introduced, leading to the development of novel compounds for high-throughput screening in drug discovery programs.[1]

Synthetic Utility of 7-lodo-2',3'-dideoxy-7-deazaadenosine

7-lodo-2',3'-dideoxy-7-deazaadenosine





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Figure 2: Role as a precursor in chemical synthesis.

Antiviral and Anticancer Research

The potential for **7-lodo-2',3'-dideoxy-7-deazaadenosine** and its derivatives to act as antiviral and anticancer agents is an active area of research.[4] By interfering with nucleic acid synthesis, these compounds can inhibit the replication of viruses and the proliferation of cancer cells.[4]

Table 2: Biological Activities of Related 7-Deazaadenosine Analogues

Compound	Activity	Cell Line/Virus	IC50/EC50	Source(s)
7-Deaza-2'-C- methyl- adenosine	Antiviral (HCV)	HCV Replicon	Potent Inhibition	[7]
7-Benzyl-9- deazaadenosine	Anticancer	L1210 Leukemia	0.07 μΜ	[1]
7-Methyl-9- deazaadenosine	Anticancer	L1210 Leukemia	0.4 μΜ	[1]
2-Fluoro-9- deazaadenosine	Anticancer	CCRF-CEM Leukemia	0.3 μΜ	[1]

Note: This table presents data for structurally related compounds to indicate the potential therapeutic areas for derivatives of **7-lodo-2',3'-dideoxy-7-deazaadenosine**.

Experimental Protocols General Protocol for Sanger DNA Sequencing

The following is a generalized protocol for dideoxy chain-termination sequencing. The precise concentrations of **7-lodo-2',3'-dideoxy-7-deazaadenosine** triphosphate (ddATP*) and other reagents may require optimization based on the specific DNA polymerase and template being used.

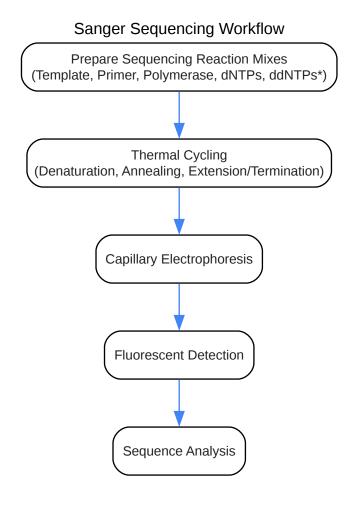
Foundational & Exploratory





- Reaction Setup: Prepare four separate reaction mixtures, one for each dideoxynucleotide (ddATP*, ddGTP, ddCTP, ddTTP). Each reaction tube will contain:
 - DNA template
 - Primer
 - DNA polymerase
 - A mixture of all four dNTPs
 - One of the four ddNTPs (in this case, ddATP* derived from 7-lodo-2',3'-dideoxy-7-deazaadenosine)
- Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension. The extension phase will be randomly terminated upon the incorporation of a ddNTP.
- Electrophoresis: Denature the reaction products and separate them by size using polyacrylamide gel electrophoresis.
- Detection: Visualize the separated DNA fragments to read the sequence. In modern automated sequencing, each ddNTP is labeled with a different fluorescent dye for detection.





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Figure 3: Generalized workflow for Sanger DNA sequencing.

Synthetic Protocol for 7-Substituted Analogues via Suzuki-Miyaura Coupling (General)

This protocol outlines a general procedure for the synthesis of 7-aryl-7-deaza-2',3'-dideoxyadenosine analogues from **7-lodo-2',3'-dideoxy-7-deazaadenosine**.

- Reactants: In a suitable reaction vessel, combine **7-lodo-2',3'-dideoxy-7-deazaadenosine**, a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., TPPTS), and a base (e.g., Cs₂CO₃) in a solvent mixture (e.g., water/acetonitrile).
- Reaction Conditions: Heat the mixture under an inert atmosphere for a sufficient time to ensure complete reaction.



• Purification: Upon completion, purify the product using column chromatography to isolate the desired 7-substituted analogue.

Conclusion

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a versatile synthetic nucleoside with significant applications in molecular biology, particularly in DNA sequencing. Its unique chemical structure, featuring a stable C-glycosidic bond and a reactive iodo group, also makes it an important building block for the synthesis of novel therapeutic agents with potential antiviral and anticancer activities. Further research into the biological effects of this compound and its derivatives is warranted to fully explore their therapeutic potential.

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